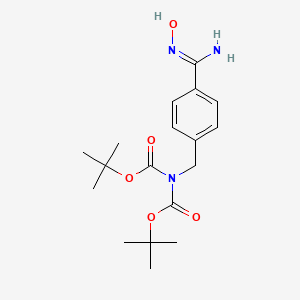
4-(N',N'-DiBoc-aminomethyl)-N-hydroxybenzamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine is a compound that features a benzamidine core with a hydroxyl group and a di-tert-butoxycarbonyl (DiBoc) protected aminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine typically involves the protection of the aminomethyl group with di-tert-butyl dicarbonate (Boc) in the presence of a catalyst such as Amberlyst-15 in ethanol . The reaction conditions are mild, and the catalyst can be easily separated and reused. The hydroxyl group on the benzamidine core can be introduced through various hydroxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamidine core can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions include oxidized carbonyl compounds, reduced amines, and substituted benzamidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine involves its interaction with molecular targets such as enzymes and proteins. The di-tert-butoxycarbonyl group provides steric protection, allowing the compound to selectively interact with specific sites on the target molecules. The hydroxyl group can form hydrogen bonds, enhancing the binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamide
- 4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzoic acid
Uniqueness
4-(N’,N’-DiBoc-aminomethyl)-N-hydroxybenzamidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the di-tert-butoxycarbonyl-protected aminomethyl group and the hydroxyl group on the benzamidine core makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C18H27N3O5 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
tert-butyl N-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H27N3O5/c1-17(2,3)25-15(22)21(16(23)26-18(4,5)6)11-12-7-9-13(10-8-12)14(19)20-24/h7-10,24H,11H2,1-6H3,(H2,19,20) |
InChI-Schlüssel |
CYEMOTKIAPIETE-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)/C(=N/O)/N)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C(=NO)N)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


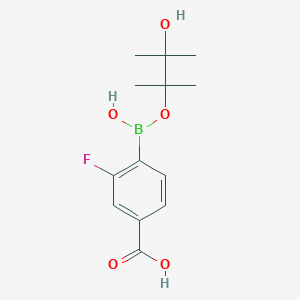



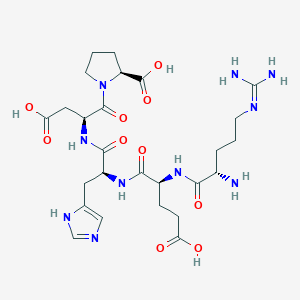
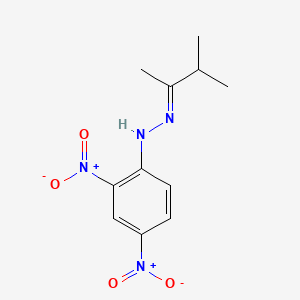
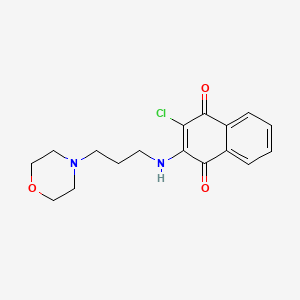
![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)
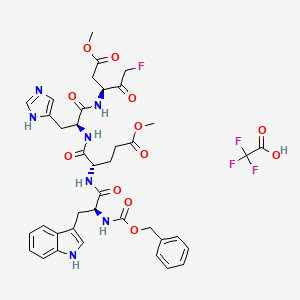
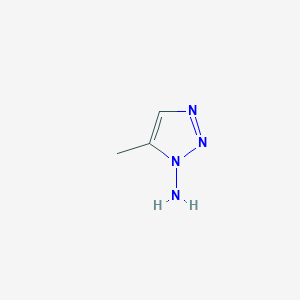
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)
![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)


